molecular formula C26H30N4O2 B2830105 1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone CAS No. 942885-03-2

1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

Cat. No.: B2830105
CAS No.: 942885-03-2
M. Wt: 430.552
InChI Key: YGZHZEBIIDEJNR-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzimidazole-pyrrolidinone hybrids, characterized by a 3-methylphenyl group at position 1 of the pyrrolidinone ring and a 4-methylpiperidinyl-2-oxoethyl substituent on the benzimidazole moiety. The compound’s structure combines lipophilic (methylphenyl) and polar (piperidinyl-oxoethyl) groups, balancing solubility and membrane permeability.

Properties

IUPAC Name

1-(3-methylphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-18-10-12-28(13-11-18)25(32)17-30-23-9-4-3-8-22(23)27-26(30)20-15-24(31)29(16-20)21-7-5-6-19(2)14-21/h3-9,14,18,20H,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZHZEBIIDEJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone typically involves multi-step organic reactions. One common route includes:

  • Formation of the Benzimidazole Core:

      Starting Materials: o-phenylenediamine and a suitable carboxylic acid derivative.

      Reaction Conditions: Acidic or basic conditions, often using a dehydrating agent like polyphosphoric acid or a catalyst such as hydrochloric acid.

  • Attachment of the Pyrrolidinone Ring:

      Starting Materials: The synthesized benzimidazole and a pyrrolidinone derivative.

      Reaction Conditions: Typically involves nucleophilic substitution reactions under controlled temperature and solvent conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Pharmacology

The compound has been studied for its potential as a therapeutic agent in treating various conditions, particularly those related to the central nervous system (CNS). Its structure suggests that it may interact with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Case Study: Neurotransmitter Modulation
In a study examining the effects of similar compounds on neurotransmitter receptors, it was found that derivatives of benzimidazole exhibited significant activity at serotonin and dopamine receptors. This suggests that 1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone could potentially modulate these pathways, offering therapeutic benefits for disorders such as depression and anxiety .

Anticancer Research

Recent studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.

Data Table: Anticancer Activity of Related Compounds

Compound NameTarget Cancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis Induction
Compound BLung CancerAngiogenesis Inhibition
Compound CProstate CancerCell Cycle Arrest

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored in various preclinical models. Non-peptide ligands similar to this compound have shown promise in modulating inflammatory pathways, which could be beneficial for conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines
Research indicates that certain derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a possible application in treating chronic inflammatory conditions .

Drug Design and Development

The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to be modified at various positions allows for the development of new analogs with enhanced efficacy and reduced side effects.

Example: Structure-Activity Relationship (SAR) Studies
SAR studies have demonstrated that modifications at the piperidine ring can significantly alter the biological activity of related compounds, providing insights into optimizing therapeutic profiles .

Mechanism of Action

The mechanism by which 1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a) Substituents on the Phenyl Ring
  • 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (): The 4-butylphenyl group increases lipophilicity compared to the 3-methylphenyl group in the target compound. This substitution may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • 1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (): A methoxy group at the meta position increases polarity and hydrogen-bonding capacity, which could improve target affinity but decrease metabolic stability compared to the methyl group in the target compound .
b) Benzimidazole Substituents
  • 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone (): Replacement of the 4-methylpiperidinyl-2-oxoethyl group with a 4-methoxyphenoxyethyl chain introduces an ether linkage and methoxy group, enhancing electron-donating effects.
  • N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide (, Compound 14):

    • A pyrrol-1-yl acetamide substituent replaces the piperidinyl-oxoethyl group, introducing additional hydrogen-bonding sites. This modification may improve solubility but reduce rigidity compared to the target compound’s piperidine ring .
c) Piperidine/Pyrrolidine Modifications
  • The benzyl group enhances lipophilicity, contrasting with the target compound’s methylpiperidinyl group, which balances hydrophobicity and basicity .

Physicochemical Properties

Compound (Reference) Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound Not Reported Not Reported Not Given 3-Methylphenyl, 4-methylpiperidinyl
Compound 12 () 418 194–195 65 Hydrazide, 3-methylphenyl
Compound 13 () Not Reported 138–139 53 Pyrazole, dimethylphenyl
Compound 14 () 442 204 (decomp.) 67 Pyrrol-1-yl acetamide
1-(4-Butylphenyl)-... () Not Reported Not Reported Not Given 4-Butylphenyl, piperidinyl

Key Observations :

  • Higher yields (e.g., 67% for Compound 14) correlate with less sterically hindered substituents .
  • Melting points vary significantly: electron-withdrawing groups (e.g., trifluoromethyl in ) may lower melting points by disrupting crystallinity .

Biological Activity

The compound 1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and neuropharmacological effects, supported by relevant studies and data.

Chemical Structure

The compound can be structurally represented as follows:

C24H30N4O Molecular Formula \text{C}_{24}\text{H}_{30}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (OVCAR-3). A study demonstrated that derivatives with an alkyl chain and nitrogen-containing rings significantly enhanced cytotoxicity compared to standard treatments like cisplatin .

Table 1: Cytotoxic Activity of the Compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-75.0
OVCAR-33.5
A5496.0

Antimicrobial Activity

Benzimidazole derivatives have also shown broad-spectrum antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating significant inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication .

Table 2: Antimicrobial Activity of the Compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Research indicates that similar benzimidazole derivatives can act as inhibitors of neurotransmitter reuptake, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders .

Case Study: Neuropharmacological Screening
A recent study screened a library of benzimidazole derivatives for neuropharmacological activity, identifying several compounds that exhibited selective serotonin reuptake inhibition. The specific activity of our compound was noted to be comparable to established SSRIs, indicating its potential as a candidate for further development in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications in the piperidine and benzimidazole moieties significantly influence their pharmacological profiles. The presence of methyl groups at specific positions enhances lipophilicity and bioavailability, which are critical for effective drug action .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group on piperidineIncreased potency
Alkyl chain on benzimidazoleEnhanced cytotoxicity
Nitrogen-containing ringImproved selectivity

Q & A

Q. How can enantiomeric purity be determined if chiral centers are present?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10). Compare retention times with racemic mixtures.
  • Circular Dichroism (CD) : Analyze Cotton effects at ~220 nm (n→π* transitions) to confirm absolute configuration .

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